2H-Cyclopenta[d]pyrimidine
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Overview
Description
2H-Cyclopenta[d]pyrimidine is a heterocyclic compound that consists of a cyclopentane ring fused to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Cyclopenta[d]pyrimidine can be achieved through various methods. One common approach involves the cyclocondensation reaction between cyclopentanone derivatives and appropriate nitrogen-containing reagents. For example, a Biginelli-type three-component reaction involving cyclopentanone, aromatic aldehyde, and urea or thiourea can be used to prepare pyrimidinone derivatives under neat conditions or in the presence of vitamin B1 in ethanol at 80°C .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize environmentally friendly reagents and conditions to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2H-Cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2H-Cyclopenta[d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2H-Cyclopenta[d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, some derivatives of this compound have been shown to inhibit kinase activity, which is crucial in cell signaling pathways .
Comparison with Similar Compounds
2H-Cyclopenta[d]pyrimidine can be compared with other similar compounds, such as:
Cyclopenta[d]thieno[2,3-b]pyridine: This compound has a sulfur atom in place of one of the nitrogen atoms in the pyrimidine ring and exhibits different biological activities.
Cyclopenta[b]pyridine: This compound lacks the additional nitrogen atoms in the pyrimidine ring and has distinct chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of nitrogen atoms, which contribute to its diverse reactivity and potential biological activities.
Properties
CAS No. |
270-97-3 |
---|---|
Molecular Formula |
C7H6N2 |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
2H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C7H6N2/c1-2-6-4-8-5-9-7(6)3-1/h1-4H,5H2 |
InChI Key |
LRCTWTVNQSLPAM-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC2=CC=CC2=N1 |
Origin of Product |
United States |
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